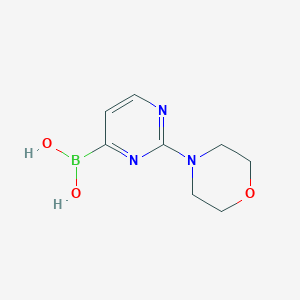
2-Morpholinopyrimidine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinopyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrimidine-4-boronic acid typically involves the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinopyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Scientific Research Applications
2-Morpholinopyrimidine-4-boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Morpholinopyrimidine-4-boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a Lewis acid, facilitating the formation of the boronate complex and enhancing the reactivity of the compound.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic Acid: Used in similar coupling reactions and has applications in medicinal chemistry.
3-Formylphenylboronic Acid: Similar to 4-Formylphenylboronic Acid but with different substitution patterns on the phenyl ring.
Uniqueness: 2-Morpholinopyrimidine-4-boronic acid is unique due to the presence of both a morpholine group and a pyrimidine ring, which provides additional sites for functionalization and enhances its versatility in chemical synthesis
Properties
Molecular Formula |
C8H12BN3O3 |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
(2-morpholin-4-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O3/c13-9(14)7-1-2-10-8(11-7)12-3-5-15-6-4-12/h1-2,13-14H,3-6H2 |
InChI Key |
PSQWJAKVAXNYRB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC=C1)N2CCOCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


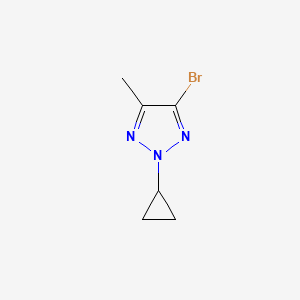
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
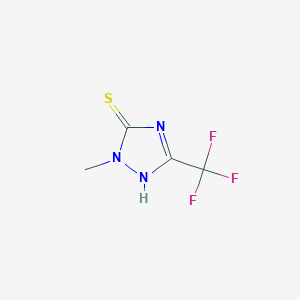
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

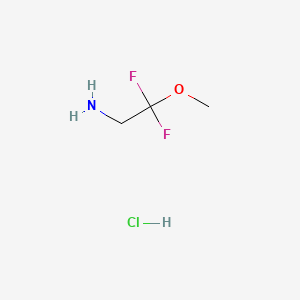

![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
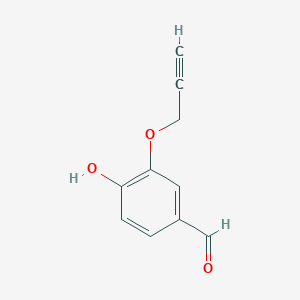
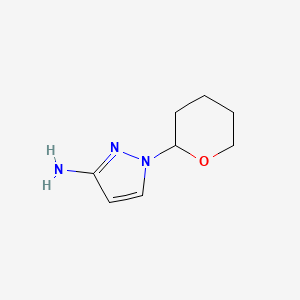
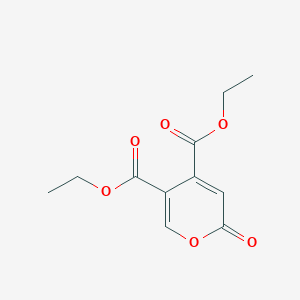
![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
